![molecular formula C26H28O3 B14226725 4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol CAS No. 501435-32-1](/img/structure/B14226725.png)
4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a cyclohexyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol typically involves multiple steps, starting with the preparation of the cyclohexyl ring and subsequent functionalization with hydroxyl groups. Common synthetic routes include:
Cyclohexyl Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.
Hydroxylation: Introduction of hydroxyl groups can be done using reagents such as hydrogen peroxide or osmium tetroxide under controlled conditions.
Functional Group Protection and Deprotection: Protecting groups may be used to prevent unwanted reactions during intermediate steps, followed by deprotection to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert ketones or aldehydes back to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
科学的研究の応用
4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Methylphenidate: A central nervous system stimulant with a different mechanism of action but similar structural features.
Acetaminophen: An analgesic with hydroxyl groups, used for pain management.
Uniqueness
4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol is unique due to its specific arrangement of hydroxyl groups and cyclohexyl ring, which confer distinct chemical and biological properties
特性
CAS番号 |
501435-32-1 |
|---|---|
分子式 |
C26H28O3 |
分子量 |
388.5 g/mol |
IUPAC名 |
4-[1-(4-hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol |
InChI |
InChI=1S/C26H28O3/c1-17-15-22(28)7-9-24(17)26(25-10-8-23(29)16-18(25)2)13-11-20(12-14-26)19-3-5-21(27)6-4-19/h3-10,15-16,20,27-29H,11-14H2,1-2H3 |
InChIキー |
KQYCRJRBQLRQTD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)O)C2(CCC(CC2)C3=CC=C(C=C3)O)C4=C(C=C(C=C4)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



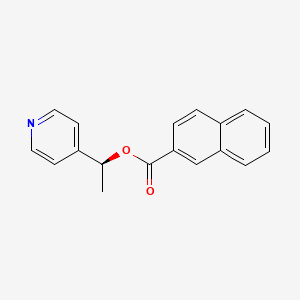
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B14226655.png)
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)
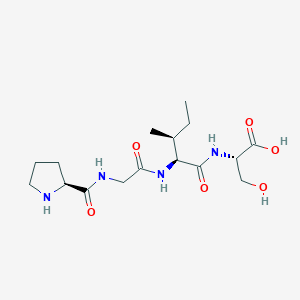
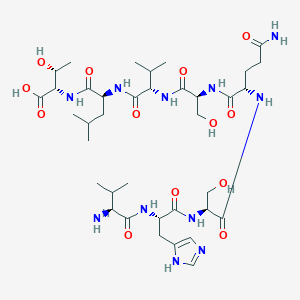
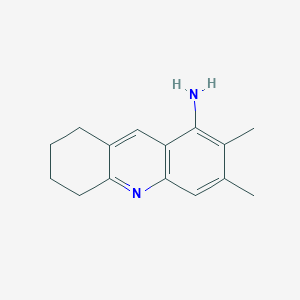
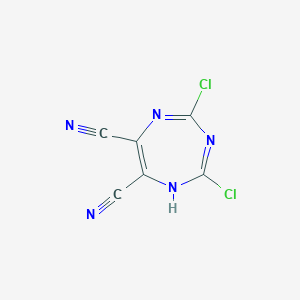
![Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester](/img/structure/B14226666.png)
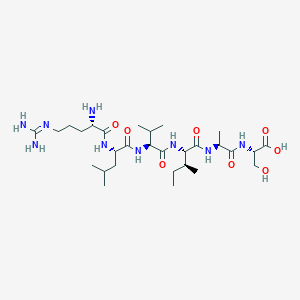
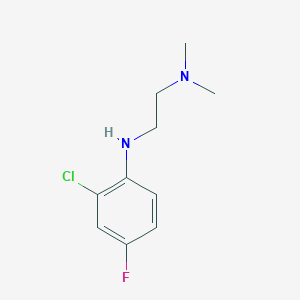
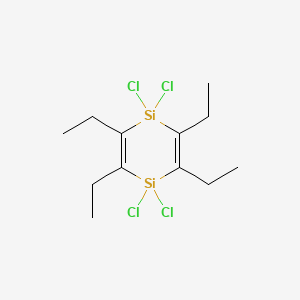
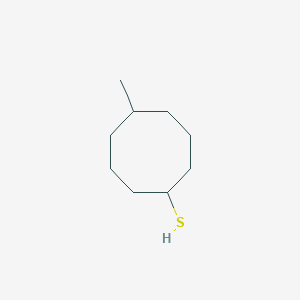
![(4Z)-N-(3,5-Dimethylphenyl)-1,5,6-trimethylfuro[2,3-d]pyrimidin-4(1H)-imine](/img/structure/B14226705.png)
